molecular formula C14H16N6O2S2 B3016431 3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021075-29-5

3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号: B3016431
CAS番号: 1021075-29-5
分子量: 364.44
InChIキー: HBRHTEGBCBGNQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at the 3-position and a piperazine ring at the 6-position. The piperazine moiety is further functionalized with a thiophene-2-sulfonyl group. This structural motif is common in medicinal chemistry, particularly in bromodomain inhibitors (e.g., BRD4) and kinase-targeting agents, where the sulfonyl group enhances hydrogen bonding and the triazolo ring contributes to π-π stacking interactions .

特性

IUPAC Name

3-methyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S2/c1-11-15-16-12-4-5-13(17-20(11)12)18-6-8-19(9-7-18)24(21,22)14-3-2-10-23-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRHTEGBCBGNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H17N5O2S
  • Molecular Weight : 364.5 g/mol
  • CAS Number : 1021075-29-5

This compound features a triazolo-pyridazine core with a piperazine ring and a thiophenesulfonyl moiety, which may contribute to its biological properties.

Antiproliferative Activity

Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to 3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can inhibit cell proliferation in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines with IC50 values ranging from 0.008 to 0.014 μM .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)Mechanism of Action
4qSGC-79010.014Inhibition of tubulin polymerization
4qA5490.008Disruption of microtubule dynamics
4qHT-10800.012Cell cycle arrest at G2/M phase
4gMCF-70.163c-Met and Pim-1 inhibition

The antiproliferative effects of the compound are primarily attributed to its ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin. This binding leads to:

  • Inhibition of Tubulin Polymerization : The compound prevents the formation of microtubules, essential for mitosis.
  • Cell Cycle Arrest : Studies indicate that treated cells exhibit significant arrest at the G2/M phase, leading to apoptosis .

In addition to these mechanisms, the compound has been shown to enhance apoptosis through increased levels of caspase activity in various cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the dual inhibitory potential of certain derivatives against c-Met and Pim-1 kinases. For example:

  • Compound 4g demonstrated significant cytotoxicity with an IC50 value of 0.163 μM against c-Met and an IC50 of 0.283 μM against Pim-1. It also induced apoptosis in MCF-7 cells by increasing caspase activity significantly compared to controls .

類似化合物との比較

Key Observations :

  • Sulfonyl vs. Non-Sulfonyl Piperazines: Sulfonyl groups (e.g., thiophene-2-sulfonyl in the target compound) improve binding to bromodomains by forming hydrogen bonds with conserved asparagine residues . Morpholine or unmodified piperazine analogs (e.g., compound 17 in ) lack this interaction, resulting in lower activity .
  • 3-Position Substituents : Methyl (target compound) and cyclopropyl () groups optimize steric fit in hydrophobic pockets, while bulkier substituents (e.g., trifluoromethyl in CL 218872) may enhance metabolic stability .
  • Thiophene vs.
Selectivity Profiles
  • BRD4 vs. Kinase Targets : AZD5153 () and the target compound share a triazolo[4,3-b]pyridazine core but diverge in selectivity. AZD5153’s bivalent binding mode confers BRD4 specificity, while the target compound’s thiophene sulfonyl group may favor kinase interactions (e.g., implied by vebreltinib’s indazole moiety) .
  • GABAA Modulation : CL 218872 () demonstrates that 3-methyl-6-aryl derivatives can target GABAA receptors, highlighting scaffold versatility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1 : Formation of the triazolopyridazine core via cyclization reactions (e.g., using hydrazine derivatives and carbonyl precursors under reflux conditions) .
  • Step 2 : Introduction of the piperazine-thiophenesulfonyl moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for nitrogen-aryl bonds) .
  • Purity Optimization : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Compare retention times against reference standards (if available) and validate purity via NMR (e.g., ¹H/¹³C) and elemental analysis .

Q. How can researchers determine the structural conformation of this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the thiophene sulfonyl group exhibits distinct aromatic proton signals (δ 7.2–7.8 ppm) and sulfonyl sulfur coupling in ¹³C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) and isotopic patterns.
  • X-ray Crystallography : If single crystals are obtainable, use diffraction data to resolve bond angles and torsional strain in the triazolo-pyridazine core .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity, and how should controls be designed?

  • Methodological Answer :

  • Antimicrobial Screening : Use agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (e.g., DMSO ≤1% v/v) .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values. Normalize data to untreated cells and validate with triplicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replace thiophene sulfonyl with phenyl sulfonamides or alter the piperazine linker length) .
  • Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). Use statistical tools (e.g., ANOVA) to identify significant trends .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., 14α-demethylase for antifungal activity, PDB ID: 3LD6). Analyze binding affinities and hydrogen-bonding interactions .

Q. What experimental strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell passage number) and compound solubility.
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices.
  • Mechanistic Studies : Use CRISPR-edited cell lines or enzyme inhibition assays to isolate target-specific effects vs. off-target interactions .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed in long-term studies?

  • Methodological Answer :

  • Degradation Studies : Perform hydrolysis/photolysis experiments under controlled conditions (e.g., UV light at 254 nm, pH 7.4 buffer). Monitor degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to assess acute/chronic toxicity (e.g., LC₅₀, teratogenicity). Follow OECD guidelines for standardized protocols .
  • Bioaccumulation : Measure logP values (octanol-water partition coefficient) and model bioaccumulation potential using EPI Suite software .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。